2-Chloro-6-fluoro-8-methoxyquinoline
CAS No.: 1086398-43-7
Cat. No.: VC2830318
Molecular Formula: C10H7ClFNO
Molecular Weight: 211.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1086398-43-7 |
|---|---|
| Molecular Formula | C10H7ClFNO |
| Molecular Weight | 211.62 g/mol |
| IUPAC Name | 2-chloro-6-fluoro-8-methoxyquinoline |
| Standard InChI | InChI=1S/C10H7ClFNO/c1-14-8-5-7(12)4-6-2-3-9(11)13-10(6)8/h2-5H,1H3 |
| Standard InChI Key | CUJLXWMQSIFPSQ-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=CC(=C1)F)C=CC(=N2)Cl |
| Canonical SMILES | COC1=C2C(=CC(=C1)F)C=CC(=N2)Cl |
Introduction
2-Chloro-6-fluoro-8-methoxyquinoline is a heterocyclic aromatic compound belonging to the quinoline family. It is characterized by a quinoline ring substituted with chlorine, fluorine, and methoxy groups at positions 2, 6, and 8, respectively. This compound has garnered significant attention in medicinal chemistry due to its potential applications in developing pharmaceuticals with antibacterial, antiviral, and anticancer properties.
Molecular Information
-
CAS Number: 1086398-43-7
-
Molecular Formula: CHClFNO
-
Molecular Weight: 211.62 g/mol
-
MDL Number: MFCD11501269
Synthesis and Chemical Reactions
The synthesis of 2-Chloro-6-fluoro-8-methoxyquinoline typically involves starting materials like 2-chloroquinoline and fluorine-containing reagents. The process may include several key steps optimized for industrial production to enhance yield and purity, such as controlled temperature and reaction time.
This compound can participate in various chemical reactions, including substitution and oxidation reactions, facilitated by reagents like sodium methoxide and potassium permanganate.
Biological Applications
2-Chloro-6-fluoro-8-methoxyquinoline is a promising candidate for drug development due to its potential interactions with specific molecular targets such as enzymes or receptors. The presence of chlorine, fluorine, and methoxy groups enhances its binding affinity and selectivity towards these targets, making it suitable for treating bacterial infections or cancer.
Applications in Materials Science
Beyond medicinal applications, 2-Chloro-6-fluoro-8-methoxyquinoline also plays a role in materials science, particularly in the synthesis of organic semiconductors and light-emitting materials. The unique electronic properties conferred by its substituents make it an interesting candidate for these applications.
Suppliers and Availability
2-Chloro-6-fluoro-8-methoxyquinoline is available from several suppliers globally, including companies in China and the United States. Prices vary based on purity and quantity, with options ranging from small research quantities to larger industrial scales .
Suppliers Table
| Supplier | Country | Product Description | CAS Number | Packaging | Price |
|---|---|---|---|---|---|
| TRC | USA | 2-Chloro-6-fluoro-8-methoxyquinoline | 1086398-43-7 | 100mg | $310 |
| AK Scientific | USA | 2-Chloro-6-fluoro-8-methoxyquinoline | 1086398-43-7 | 250mg | $393 |
| American Custom Chemicals Corporation | USA | 2-Chloro-6-fluoro-8-methoxyquinoline 95.00% | 1086398-43-7 | 1G | $1085.42 |
| Chemenu | China | 2-Chloro-6-fluoro-8-methoxyquinoline 95% | 1086398-43-7 | 5g | $1227 |
| Crysdot | China | 2-Chloro-6-fluoro-8-methoxyquinoline 95+% | 1086398-43-7 | 5g | $1302 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume